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Compound of Interest

Compound Name:
1-(2-Chlorobenzoyl)piperidine-4-

carboxylic acid

Cat. No.: B1583956 Get Quote

An In-depth Technical Guide to 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS:

352673-16-6)

Introduction
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, identified by CAS Number 352673-16-6, is

a synthetically valuable heterocyclic compound. It belongs to the class of N-acyl piperidines,

incorporating a 2-chlorobenzoyl moiety attached to the nitrogen of a piperidine-4-carboxylic

acid scaffold. This structure is of significant interest to researchers in medicinal chemistry and

drug development. The piperidine ring is a privileged scaffold found in numerous

pharmaceuticals, while the benzoyl group offers a site for diverse chemical modifications.[1][2]

This guide provides a comprehensive technical overview of its synthesis, characterization, and

potential applications, designed for professionals engaged in chemical research and

pharmaceutical development. The molecule is often utilized as a versatile building block in the

synthesis of more complex molecules, including those targeted as protein degraders.[3]

Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, reaction setup, and

analytical characterization. Key identifiers and calculated properties are summarized below.
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Property Value Source(s)

CAS Number 352673-16-6 [4][5][6]

Molecular Formula C₁₃H₁₄ClNO₃ [4][5][6]

Molecular Weight 267.71 g/mol [3][5][6]

IUPAC Name
1-(2-chlorobenzoyl)piperidine-

4-carboxylic acid
[4]

Synonyms
1-(2-chlorobenzoyl)isonipecotic

acid
[4]

SMILES
O=C(C1CCN(C(C2=CC=CC=

C2Cl)=O)CC1)O
[4]

Synthesis and Mechanistic Rationale
The synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is most commonly

achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is

a classic example of nucleophilic acyl substitution.

Reaction Mechanism
The core of the synthesis involves the nitrogen atom of the piperidine ring acting as a

nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The

presence of a chlorine atom on the benzoyl ring has minimal electronic impact on the reaction

mechanism itself but is a key structural feature of the final product. A non-nucleophilic base,

such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its primary role

is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This

prevents the protonation of the piperidine starting material, which would render it non-

nucleophilic and halt the reaction.
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Caption: Synthetic mechanism logical flow.

Causality in Experimental Design
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Choice of Acylating Agent: 2-Chlorobenzoyl chloride is highly reactive, making it an efficient

acylating agent that allows the reaction to proceed under mild conditions.[7]

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or

tetrahydrofuran (THF) are preferred. They effectively dissolve the reactants without

participating in the reaction, unlike protic solvents (e.g., water, alcohols) which could

compete as nucleophiles.[7]

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) by

adding the acyl chloride dropwise. This is a critical step to manage the exothermic nature of

the acylation, preventing potential side reactions and ensuring controlled formation of the

desired product.[7][8]

Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a robust, self-validating procedure for the synthesis and purification of

the title compound.

Materials and Reagents
Piperidine-4-carboxylic acid

2-Chlorobenzoyl chloride

Triethylamine (TEA)

Anhydrous Dichloromethane (DCM)

1 M Hydrochloric acid (HCl) solution

Water (deionized)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure
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Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add

triethylamine (1.5 eq). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial for

controlling the initial exotherm.

Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred

solution over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and continue stirring for 2-4 hours.

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup - Quenching and Extraction:

Upon completion, carefully quench the reaction by adding water.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with 1 M HCl solution (to remove excess TEA), water,

and finally brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the

drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator

to yield the crude product.

Purification: Purify the crude residue by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the

pure 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

Caption: Experimental synthesis and purification workflow.

Analytical Characterization
Structural confirmation of the synthesized compound is paramount. The following techniques

are standard for characterizing 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the

2-chlorobenzoyl group (typically in the δ 7.2-7.8 ppm range), the protons on the piperidine

ring (a complex series of multiplets in the δ 1.5-4.5 ppm range), and a broad singlet for the

carboxylic acid proton (often >10 ppm, solvent dependent).

¹³C NMR: Key signals would include the carbonyl carbons of the amide and carboxylic

acid (δ 165-180 ppm), aromatic carbons (δ 125-140 ppm), and aliphatic carbons of the

piperidine ring (δ 25-55 ppm).[9]

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The

spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 268.71 or [M-H]⁻

at m/z 266.71. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of

approximately 3:1) would be a key diagnostic feature.

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands. A broad O-H stretch from

the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid

(around 1700-1725 cm⁻¹), and a C=O stretch from the tertiary amide (around 1630-1660

cm⁻¹) would be expected.

Applications in Research and Drug Discovery
While specific biological activities for this exact compound are not widely published, its

structural components are prevalent in medicinal chemistry. The benzoylpiperidine scaffold is a

privileged structure, known to interact with various biological targets, particularly G-protein

coupled receptors.[2]

Scaffold for CNS Agents: The 4-benzoylpiperidine fragment is a key pharmacophore in

ligands for serotoninergic and dopaminergic receptors, which are targets for treating

neurological and psychiatric disorders.[2]
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Intermediate for Complex Synthesis: As a bifunctional molecule (containing both a carboxylic

acid and a stable amide), it serves as an excellent starting point for building more complex

molecules. The carboxylic acid can be converted to esters, amides, or other functional

groups, enabling the exploration of a wide chemical space for structure-activity relationship

(SAR) studies.[1][10]

Inhibitor Development: Piperidine and piperazine carboxylic acid derivatives have been

investigated for a range of biological activities, including anticholinesterase activity for

potential Alzheimer's treatment and as inhibitors of enzymes like dihydrofolate reductase or

fatty acid amide hydrolase.[11][12][13] Derivatives of this compound could be synthesized

and screened for similar activities. For example, related 5-aroylpyrazine-2-carboxylic acid

derivatives have shown activity against Mycobacterium tuberculosis.[14]

Conclusion
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a well-defined chemical entity whose

synthesis rests on fundamental principles of organic chemistry. The protocol outlined provides

a reliable method for its preparation, and its structure can be unequivocally confirmed through

standard analytical techniques. Its primary value lies in its role as a versatile intermediate,

providing researchers and drug development professionals with a strategic building block for

creating novel compounds with potential therapeutic applications, especially in the fields of

CNS disorders and enzyme inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583956#1-2-chlorobenzoyl-piperidine-4-carboxylic-
acid-cas-number-352673-16-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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